2'-C-Methyl 5'-Cytidylic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-C-Methyl 5’-Cytidylic Acid typically involves the methylation of cytidine monophosphate at the 2’ position. This can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions .
Industrial Production Methods
Industrial production of 2’-C-Methyl 5’-Cytidylic Acid involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through chromatography and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2’-C-Methyl 5’-Cytidylic Acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methyl group at the 2’ position can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of 2’-C-Methyl 5’-Cytidylic Acid, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
2’-C-Methyl 5’-Cytidylic Acid has several scientific research applications, including:
Chemistry: Used as a model compound to study nucleic acid chemistry and interactions.
Biology: Employed in the study of RNA and DNA synthesis and function.
Medicine: Investigated for its potential antiviral properties, particularly against hepatitis C virus.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of 2’-C-Methyl 5’-Cytidylic Acid involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This compound targets specific enzymes involved in nucleic acid metabolism, such as RNA polymerase and reverse transcriptase, thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
Cytidine Monophosphate: A nucleotide used as a monomer in RNA, with a similar structure but lacking the methyl group at the 2’ position.
Deoxycytidine Monophosphate: A deoxyribonucleotide used in DNA synthesis, differing by the absence of a hydroxyl group at the 2’ position.
Uniqueness
2’-C-Methyl 5’-Cytidylic Acid is unique due to the presence of the methyl group at the 2’ position, which can significantly alter its biochemical properties and interactions compared to other cytidine analogs. This modification enhances its stability and resistance to enzymatic degradation, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3O8P/c1-10(16)7(14)5(4-20-22(17,18)19)21-8(10)13-3-2-6(11)12-9(13)15/h2-3,5,7-8,14,16H,4H2,1H3,(H2,11,12,15)(H2,17,18,19)/t5-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFPROVXANKXPJ-VPCXQMTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N3O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308111 | |
Record name | 2′-C-Methyl-5′-cytidylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386213-38-3 | |
Record name | 2′-C-Methyl-5′-cytidylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=386213-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2′-C-Methyl-5′-cytidylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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